molecular formula C26H21N3O3S B2488033 2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile CAS No. 1005053-62-2

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B2488033
CAS No.: 1005053-62-2
M. Wt: 455.53
InChI Key: XZNBMIFJAYRVKG-UHFFFAOYSA-N
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Description

2-(4,6-dioxo-2,3-diphenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a useful research compound. Its molecular formula is C26H21N3O3S and its molecular weight is 455.53. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound of interest is part of a broader class of chemicals that are synthesized through complex chemical reactions involving heterocyclic compounds and carbonitriles. For example, studies have shown that amino-tetrahydrobenzothiophene-carbonitriles can be transformed into various derivatives, providing a base for synthesizing complex molecules like the one . These reactions often involve converting the base compound into a derivative through reactions with different synthons, leading to a wide range of potential applications in material science and organic synthesis (El-Kashef et al., 2007).

Material Science and Photovoltaic Applications

Compounds with complex heterocyclic structures and thiophene units have shown potential in the field of material science, particularly in the development of solution-processable bulk-heterojunction solar cells. These compounds, featuring rigidified thiophenes and electron-accepting units, exhibit enhanced intramolecular charge transfer transitions and reduced band gaps, contributing to improved power conversion efficiencies in photovoltaic devices (Gupta et al., 2015).

Antioxidant and Pharmacological Potential

While specific details on the biological activities of this compound are not provided, related heterocyclic compounds derived from tetrahydropyrimidine derivatives have been investigated for their antioxidant activities. Such studies suggest potential pharmacological applications, although direct references to the compound are lacking. Nevertheless, the broader class of fused heterocyclic compounds exhibits promising biological activities that merit further investigation (Salem et al., 2015).

Photochemical Properties

The photochemical properties of related isoxazoline compounds have been studied, indicating potential applications in photochemistry and the development of photoactive materials. These studies involve the photolysis of isoxazoline compounds to yield various products, demonstrating the complex photochemical behavior of such molecules and suggesting potential utility in the design of photoresponsive systems (Giezendanner et al., 1973).

Conducting Polymers and Electrochemical Applications

Bis(pyrrol-2-yl) arylenes, related to the core structure of the compound , have been synthesized and studied for their potential as conducting polymers. These compounds, when polymerized, exhibit low oxidation potentials and stability in their conducting form, indicating potential applications in the development of electronic materials and devices (Sotzing et al., 1996).

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft of the neuromuscular junction. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Mode of Action

The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This prevents the breakdown of acetylcholine, leading to an increase in its concentration at the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the transmission of nerve impulses.

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which plays a crucial role in memory and learning processes. By increasing the concentration of acetylcholine in the synaptic cleft, the compound enhances the transmission of nerve impulses in this pathway . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic transmission is impaired.

Result of Action

The compound’s action results in enhanced cholinergic transmission, which can potentially improve cognitive function . In animal models, it has been shown to ameliorate scopolamine-induced amnesia, suggesting a potential role in the management of cognitive disorders like Alzheimer’s disease .

Properties

IUPAC Name

2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3S/c27-15-19-18-13-7-8-14-20(18)33-26(19)28-24(30)21-22(16-9-3-1-4-10-16)29(32-23(21)25(28)31)17-11-5-2-6-12-17/h1-6,9-12,21-23H,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNBMIFJAYRVKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N3C(=O)C4C(N(OC4C3=O)C5=CC=CC=C5)C6=CC=CC=C6)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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